molecular formula C2H5BrO3S B12979329 Methyl bromomethanesulfonate CAS No. 61801-27-2

Methyl bromomethanesulfonate

Cat. No.: B12979329
CAS No.: 61801-27-2
M. Wt: 189.03 g/mol
InChI Key: OTSICNOGIOWWKI-UHFFFAOYSA-N
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Description

Methyl bromomethanesulfonate is an organosulfur compound with the molecular formula C₂H₅BrO₃S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as a methylating agent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bromomethanesulfonate can be synthesized through the reaction of methanesulfonic acid with bromomethane. The reaction typically occurs under acidic conditions and involves the substitution of a hydroxyl group with a bromine atom. The general reaction is as follows:

CH3SO3H+CH3BrCH3SO3CH2Br+H2O\text{CH}_3\text{SO}_3\text{H} + \text{CH}_3\text{Br} \rightarrow \text{CH}_3\text{SO}_3\text{CH}_2\text{Br} + \text{H}_2\text{O} CH3​SO3​H+CH3​Br→CH3​SO3​CH2​Br+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl bromomethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles to form new compounds.

    Elimination Reactions: It can undergo elimination to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

    Conditions: Reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the acidic by-products.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would produce a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

Methyl bromomethanesulfonate is used in various scientific research applications, including:

    Chemistry: As a methylating agent in organic synthesis.

    Biology: In studies involving enzyme inhibition and protein modification.

    Medicine: Potential use in drug development as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl bromomethanesulfonate involves its ability to act as an alkylating agent. It transfers a methyl group to nucleophilic sites on molecules, such as DNA, proteins, and other cellular components. This alkylation can lead to changes in the structure and function of these molecules, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • 2-Bromoethanesulfonate

Uniqueness

Methyl bromomethanesulfonate is unique due to its specific reactivity and the types of products it forms. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in its ability to selectively methylate specific sites on target molecules.

Properties

CAS No.

61801-27-2

Molecular Formula

C2H5BrO3S

Molecular Weight

189.03 g/mol

IUPAC Name

methyl bromomethanesulfonate

InChI

InChI=1S/C2H5BrO3S/c1-6-7(4,5)2-3/h2H2,1H3

InChI Key

OTSICNOGIOWWKI-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)CBr

Origin of Product

United States

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